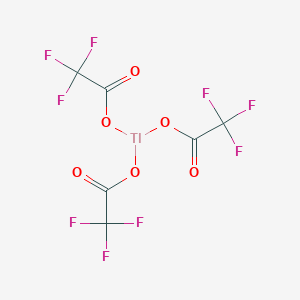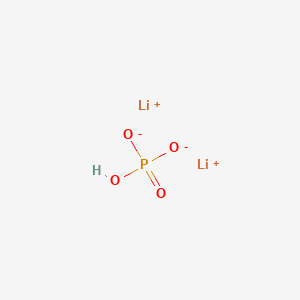
Dilithium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium hydrogen phosphate is an inorganic compound with the chemical formula HLi₂O₄P. It is a white crystalline powder that is highly soluble in water and exhibits basic properties. This compound is not soluble in organic solvents and decomposes at high temperatures .
Preparation Methods
Dilithium hydrogen phosphate can be synthesized through the reaction of lithium hydroxide with phosphoric acid. The reaction typically involves dissolving lithium hydroxide in water and then adding phosphoric acid to the solution. The resulting mixture is then heated to promote the formation of this compound, which can be isolated by crystallization .
Industrial production methods often involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Dilithium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions where the lithium ions are replaced by other cations.
Decomposition: At high temperatures, this compound decomposes into lithium phosphate and water.
Common reagents used in these reactions include strong acids and bases, which can facilitate the substitution and decomposition processes. The major products formed from these reactions are typically other lithium and phosphate compounds .
Scientific Research Applications
Dilithium hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a catalyst and a precursor for the synthesis of other inorganic compounds.
Biology: Its role in biological systems is limited, but it can be used in studies involving phosphate metabolism.
Medicine: There is limited information on its direct use in medicine, but it may be involved in the development of new pharmaceutical compounds.
Industry: It is used in the production of certain types of batteries and ceramic materials.
Mechanism of Action
The mechanism by which dilithium hydrogen phosphate exerts its effects is primarily through its basic properties and its ability to participate in various chemical reactions. It can act as a source of lithium and phosphate ions, which are involved in numerous biochemical and industrial processes. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Dilithium hydrogen phosphate can be compared with other lithium phosphate compounds, such as lithium dihydrogen phosphate and lithium phosphate. These compounds share similar properties but differ in their lithium-to-phosphate ratios and their solubility in water. This compound is unique in its specific ratio of lithium to phosphate and its high solubility in water .
Similar compounds include:
- Lithium dihydrogen phosphate (LiH₂PO₄)
- Lithium phosphate (Li₃PO₄)
- Lithium iron phosphate (LiFePO₄)
These compounds are used in various applications, including battery production and as catalysts in chemical reactions .
Properties
CAS No. |
33943-39-4 |
|---|---|
Molecular Formula |
HLi2O4P |
Molecular Weight |
109.9 g/mol |
IUPAC Name |
dilithium;hydrogen phosphate |
InChI |
InChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
REKWWOFUJAJBCL-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


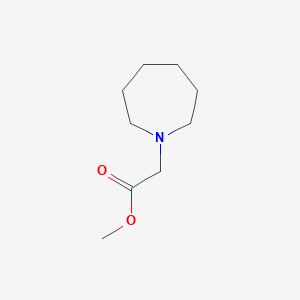

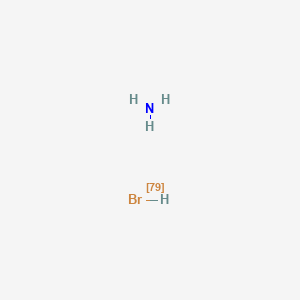
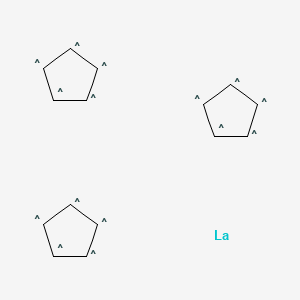

butanoic acid](/img/structure/B12061531.png)

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
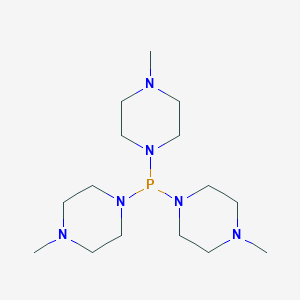
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
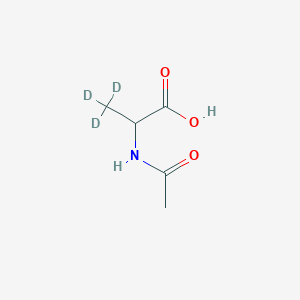
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
